1,4-Dihydroxy-2-methoxy-6-methylbenzene
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Overview
Description
1,4-Dihydroxy-2-methoxy-6-methylbenzene is a natural product found in Penicillium janthinellum, Penicillium simplicissimum, and Taiwanofungus camphoratus with data available.
Scientific Research Applications
Anti-Staphylococcal Properties
1,4-Dihydroxy-2-methoxy-6-methylbenzene demonstrates anti-staphylococcal properties. In a study on Hypericum beanii, an acylphloroglucinol closely related to this compound showed significant inhibition of multidrug-resistant Staphylococcus aureus strains (Shiu & Gibbons, 2006).
Methylation Studies
The methylation of derivatives of 1,4-dihydroxybenzene, including compounds similar to this compound, has been extensively studied. These compounds have been characterized using NMR, IR, and mass spectrometry, highlighting their chemical versatility (Claramunt, Escolástico, & Elguero, 2001).
Corrosion Inhibition
Derivatives of 2-aminobenzene-1,3-dicarbonitriles, similar to this compound, have been explored as corrosion inhibitors for metals in acidic environments. These compounds showed high inhibition efficiency and were characterized using electrochemical and quantum chemical methods (Verma et al., 2015).
Ozonolysis in Lignin Models
Studies involving ozonolysis of lignin models, including 1,4-dimethoxybenzene, a structurally related compound to this compound, indicate significant insights into lignin degradation mechanisms. This has implications in understanding environmental degradation processes (Mvula, Naumov, & von Sonntag, 2009).
Electrochemical Oxidation Studies
The electrochemical oxidation of o-dihydroxybenzenes, closely related to this compound, has been investigated, demonstrating their potential in electrochemical synthesis and understanding electron transfer mechanisms (Moghaddam et al., 2005).
Applications in Polymer Solar Cells
Compounds structurally similar to this compound have been studied for their potential in improving the performance of polymer solar cells. These studies focus on the energy levels and photovoltaic performance, contributing to advancements in renewable energy technology (Jin et al., 2016).
Guest-Induced Assembly in Chemical Structures
Research on guest-induced assembly involving 1,4-disubstituted-benzene compounds has provided insights into molecular interactions and structural formation in complex chemical systems. This has implications for designing molecular capsules and understanding molecular recognition processes (Kobayashi et al., 2003).
Properties
CAS No. |
7417-68-7 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-methoxy-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,9-10H,1-2H3 |
InChI Key |
RNDWEMBYMPZABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)OC)O |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)O |
28814-66-6 7417-68-7 |
|
Synonyms |
1,4-dihydroxy-2-methoxy-6-methylbenzene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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